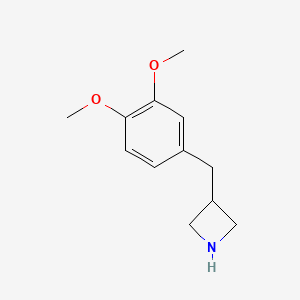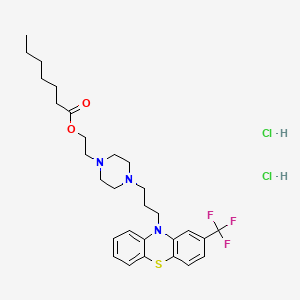
Distearin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Distearin is a diacylglycerol that contains stearic acid at two positions.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Wissenschaftliche Forschungsanwendungen
Protein Interactions with Lipids
Distearin is studied for its interactions with proteins, as seen in research examining its combination with bovine plasma albumin and sheep insulin. The structure of these complexes, involving hydrogen bonding or ion-dipole association, is important in understanding protein/lipid interactions (Eley & Hedge, 1956).
Protein Kinase C Activation
The role of this compound in activating protein kinase C (PKC) has been explored. Synthetic analogues of this compound have been tested for their ability to interact with and influence the activity of PKC, an enzyme crucial in various cellular processes (Zhou et al., 1988).
Interfacial Behavior of Lipid Monolayers
Research on mixed monostearin and this compound monolayers at the air-water interface provides insights into the interactions and structural characteristics of these lipids. This study has implications for understanding the behavior of lipids in various environments (Feria & Patino, 1995).
Thermal Oxidation in Fats and Oils
This compound's role in the thermal oxidation process in soybean oil has been analyzed. This research is significant for understanding the oxidative stability of oils and fats, which is crucial in food science (Mistry & Min, 1988).
Crystallization Properties in Fat Systems
The impact of this compound on the crystallization properties of triacylglycerols (TAGs) is another area of interest. Understanding the effects of blending TAGs and diacylglycerols like this compound is important for food science, particularly in modifying the physical properties of edible fats (Silva et al., 2014).
Formation of Dimeric Fatty Acids
Research on thermally oxidized this compound has revealed the presence of dimeric fatty acids. This study contributes to our understanding of the chemical changes that occur during the oxidation of fats, which is relevant to both food science and industrial applications (Perkins & Wantland, 1973).
Wirkmechanismus
Target of Action
Distearin, also known as tristearin, is a type of triglyceride that is composed of three molecules of stearic acid attached to a glycerol backbone . As a lipid molecule, this compound does not have a specific target in the body. Instead, it is involved in various biological processes, particularly those related to energy storage and membrane structure.
Mode of Action
This compound is a type of fat that is broken down in the body through the process of lipolysis. This process involves the cleavage of the ester bonds in this compound by lipase enzymes, resulting in the release of glycerol and fatty acids . The fatty acids can then be used as an energy source or for the synthesis of other compounds in the body.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are largely determined by its lipid nature. As a fat, this compound is not readily soluble in water and thus requires special mechanisms for absorption in the intestines, such as emulsification by bile salts. Once absorbed, this compound and its breakdown products can be distributed throughout the body via the lymphatic system and bloodstream. Metabolism of this compound occurs primarily in the liver, and excretion of its metabolites is carried out by the kidneys .
Eigenschaften
| { "Design of the Synthesis Pathway": "Distearin can be synthesized through the process of esterification. This involves the reaction of stearic acid with glycerol to form the ester, distearin.", "Starting Materials": [ "Stearic acid", "Glycerol" ], "Reaction": [ "Heat stearic acid and glycerol together in the presence of a catalyst, such as sulfuric acid.", "The reaction proceeds through a series of steps, with the stearic acid molecule reacting with the hydroxyl groups of the glycerol molecule.", "The final product, distearin, is formed as a result of the esterification of stearic acid with glycerol.", "The esterification reaction can be monitored by measuring the amount of water produced during the reaction, which is an indicator of the progress of the reaction." ] } | |
CAS-Nummer |
1323-83-7 |
Molekularformel |
C₂₁H₄₄O₅ |
Molekulargewicht |
376.57 |
Synonyme |
di-Stearin; Diglyceryl Stearate; Distearin; Distearoylglycerol; Emalex EGS-C; Estol 374GDST2; Glycerin Distearate; Glycerol Distearate; Glyceryl Distearate; Kessco GDS 386F; Loxiol P 1200; Loxiol P 1206; Loxiol VP 1206; Nikkol DGS 80; Precirol ATO; S |
Herkunft des Produkts |
United States |
ANone: Distearin (1,3-distearoyl-2-hydroxypropane-1,3-diyl distearate), also known as glycerol distearate, has the molecular formula C39H76O5 and a molecular weight of 625.03 g/mol.
A: While specific spectroscopic data isn't provided in the abstracts, researchers commonly use techniques like X-ray diffraction [], infrared spectroscopy [], and nuclear magnetic resonance (NMR) spectroscopy [, ] to analyze this compound's structure and interactions.
A: Contrary to its typical role as a stabilizer, this compound acts as a prooxidant in soybean oil, decreasing its oxidative stability in a concentration-dependent manner [].
A: this compound is frequently conjugated with polymers like poly(acrylic acid) to create pH-responsive vesicles for drug delivery applications. These vesicles exhibit controlled drug release profiles based on pH changes, enhancing drug delivery efficiency [, , ].
A: this compound is a weak activator of PKC compared to unsaturated diacylglycerols like diolein. This difference arises from this compound's effect on PKC's affinity for phosphatidylserine and Ca2+, which are crucial for enzyme activation []. Studies demonstrate that this compound, containing two saturated fatty acids, is considerably less effective in activating PKC compared to diacylglycerols with at least one unsaturated fatty acid [].
A: Branching of the stearoyl chains in this compound significantly influences its interaction with phospholipid bilayers. For instance, 8-methylthis compound decreases PKC activity, while 8-butylthis compound and 8-phenylthis compound enhance it to levels comparable to diolein []. These branched-chain analogs also demonstrate distinct impacts on the enzyme's interaction with phosphatidylserine and Ca2+ [].
A: In rat studies, this compound influenced the absorption of stearic acid based on its position within the triglyceride molecule. When stearic acid occupied the 2-position (as in 2-oleoyl this compound), its absorption increased significantly compared to when it was located at the 1- or 3-position (as in 1-oleoyl this compound) []. This difference highlights the importance of triglyceride structure in fatty acid absorption.
A: this compound is one of the surfactant molecules identified in LAPS, contributing to its observed pro-healing properties in chronic wounds []. While the exact mechanism remains unclear, it's hypothesized that this compound might aid in wound debridement, enhance the penetration of other beneficial compounds, or contribute to a favorable environment for wound healing.
A: Unsaturated diacylglycerols, like diolein and dilinolein, are more potent activators of PKC compared to this compound. Additionally, phorbol esters, which mimic the action of diacylglycerols, can also activate PKC [, ].
A: Gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS) is commonly used to analyze this compound levels in various samples, including fats, oils, and biological samples. Researchers have developed modified GC methods that enhance accuracy and repeatability for quantifying this compound []. Additionally, reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection enables the separation and quantification of this compound isomers, providing valuable insights into its composition and distribution [, ].
A: Early research focused on this compound's role as a structural component of fats and its physicochemical properties [, ]. Subsequent studies revealed its involvement in various biological processes, including fatty acid absorption [], PKC activation [, ], and modulation of cell membrane properties []. More recently, this compound has emerged as a valuable building block in the development of drug delivery systems [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












